7-Methyl-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique bicyclic structure that includes a quinazoline core. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 7-methyl-4aH-quinazolin-4-one is , and it features a methyl group at the 7-position of the quinazolinone ring.
The synthesis of 7-methyl-4aH-quinazolin-4-one can be traced back to various methods involving anthranilic acid and formamide, among other reagents. The compound is often synthesized as part of broader research into quinazolinone derivatives, which have been explored for their pharmacological properties.
This compound is classified as a quinazolinone and more specifically as a methyl-substituted quinazolinone. Quinazolinones are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory effects.
The synthesis of 7-methyl-4aH-quinazolin-4-one can be achieved through several methods:
The reaction conditions generally include specific temperature controls and reaction times to optimize yield and purity. For instance, heating times can range from 1 to 3 hours depending on the method employed.
The molecular structure of 7-methyl-4aH-quinazolin-4-one consists of a fused benzene and pyrimidine ring system. The positioning of the methyl group at the 7-position influences its chemical properties and biological activities.
Key structural data include:
7-methyl-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for compounds like 7-methyl-4aH-quinazolin-4-one often involves interaction with specific biological targets such as enzymes or receptors:
Relevant data regarding its stability and reactivity under various conditions is essential for handling and application in synthetic routes.
7-methyl-4aH-quinazolin-4-one has several scientific applications:
Nucleophilic aromatic substitution (SNAr) is pivotal for introducing diverse substituents onto the quinazolinone core. The C2 and C4 positions of 7-methylquinazolin-4-one exhibit enhanced electrophilicity due to adjacent nitrogen atoms, enabling efficient displacement of halogen atoms (Cl, Br) or other leaving groups. Anthranilic acid derivatives serve as key precursors, where ortho-amino carboxylic acids undergo cyclocondensation with formamide or triethyl orthoformate to form the quinazolinone scaffold. For example, 2-amino-4-methylbenzoic acid reacts with formamide under reflux to directly yield 7-methylquinazolin-4(3H)-one, achieving ~85% yield after crystallization [4] [6]. Halogenated precursors (e.g., 6,8-dibromo-2-methylquinazolin-4(3H)-one) enable further SNAr reactions with amines or alkoxides. Primary aliphatic amines exhibit higher reactivity than aryl amines due to superior nucleophilicity, allowing selective functionalization at C2 or C4. Optimization studies reveal that polar aprotic solvents like DMF or NMP, combined with elevated temperatures (80–120°C), accelerate substitution while minimizing hydrolysis by-products [6] [9].
Table 1: SNAr Reactivity of Halogenated 7-Methylquinazolinones
| Substrate | Nucleophile | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 2,4-Dichloro-7-methylquinazoline | Piperidine | DMF | 25 | 4-Chloro-2-piperidinyl-7-methylquinazoline | 92 |
| 4-Chloro-2-methyl-7-bromoquinazoline | Ethanolamine | NMP | 100 | 4-(2-Hydroxyethylamino)-2-methyl-7-bromoquinazoline | 78 |
| 6,8-Dibromo-2-methylquinazolin-4(3H)-one | Morpholine | Toluene | 80 | 6,8-Dibromo-2-morpholinoquinazolin-4(3H)-one | 85 |
Cyclization remains the cornerstone for constructing the 7-methylquinazolin-4-one core. Two predominant strategies include:
Table 2: Cyclization Methods for 7-Methylquinazolin-4-one Synthesis
| Precursor | Reagent/Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4-methylbenzoic acid | Formamide | Reflux, 6 h | 7-Methylquinazolin-4(3H)-one | 85 |
| 2-Amino-4-methylbenzoic acid | Triethyl orthoformate | MW, 150°C, 15 min | 7-Methylquinazolin-4(3H)-one | 92 |
| N-(2-Bromo-4-methylbenzoyl)glycine | CuI/L-proline | K2CO3, DMSO, 80°C | 3-(Carboxymethyl)-7-methylquinazolin-4(3H)-one | 78 |
Palladium-catalyzed cross-coupling reactions enable precise C–C bond formation at halogenated positions of the quinazolinone scaffold. The C6 bromine in 6-bromo-7-methylquinazolin-4-ones exhibits higher reactivity than C2/C4 chlorines in Suzuki, Sonogashira, and Buchwald-Hartwig couplings [3] [10]. Key optimizations include:
Table 3: Optimization of Pd-Catalyzed Couplings on 6-Bromo-7-methylquinazolin-4-one
| Reaction Type | Catalyst System | Base | Additive | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl2 | Na2CO3 | TBAB | >99 | 92 |
| Suzuki-Miyaura | Pd(OAc)2/XPhos | K3PO4 | None | 95 | 88 |
| Sonogashira | PdCl2(PPh3)2/CuI | Et3N | None | 70 | 65 |
| Sonogashira | Pd/PtBu3 (copper-free) | iPr2NH | None | >99 | 91 |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | Cs2CO3 | None | 98 | 93 |
Strategic linker design connects the 7-methylquinazolin-4-one core to secondary pharmacophores like hydroxamic acids, enhancing dual-targeting capabilities. Aliphatic linkers (C2–C6 alkyl chains) balance flexibility and rigidity, while aromatic spacers enable π-stacking interactions. Key synthetic steps include:
Table 4: Linker Architectures in 7-Methylquinazolinone-Hydroxamic Acid Hybrids
| Quinazolinone Position | Linker Type | Hydroxamic Acid Attachment | Biological Target |
|---|---|---|---|
| C3 | –(CH2)3– | Direct | HDAC6/PI3Kδ |
| C6 | –CH2–piperazine– | Alkyl spacer | HDAC6/EGFR |
| N3 | –CH2–C6H4–O– | Aromatic ether | HDAC/mGluR7 |
Solvent polarity and catalyst loading critically influence yield and selectivity in multi-step sequences. For cyclization steps, acetic acid outperforms DMF or toluene by suppressing N-alkylation by-products during quinazolinone ring formation. In Pd-catalyzed couplings, DMA/water mixtures (4:1) with TBAB facilitate reagent solubilization and prevent catalyst deactivation. Pd(dppf)Cl2 (5 mol%) in TBAB-containing systems achieves near-quantitative Suzuki coupling yields due to enhanced oxidative addition kinetics [9] [10]. Catalyst recycling studies show Pd/C maintains activity over three cycles in hydrogenation steps but degrades in Sonogashira reactions due to Pd nanoparticle aggregation. Microwave irradiation reduces reaction times by 50–80% in cyclization and substitution steps, while lowering energy consumption [4] [10].
Table 5: Solvent and Catalyst Screening in Tandem Syntheses
| Reaction Sequence | Optimal Solvent | Catalyst | Time Reduction vs. Conventional | Overall Yield (%) |
|---|---|---|---|---|
| Cyclization → Suzuki coupling | DMA/H2O (4:1) | Pd(dppf)Cl2/TBAB | 60% | 85 |
| Bromination → Buchwald amination | Dioxane | Pd2(dba)3/XPhos | 40% | 78 |
| SNAr → Hydroxamic acid coupling | DMF/MeOH (1:1) | EDC/HOBt | 30% | 82 |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6